molecular formula C10H14ClN3O2 B1463022 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 2092439-82-0

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No.: B1463022
CAS No.: 2092439-82-0
M. Wt: 243.69 g/mol
InChI Key: CANJGSIYWIHMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential Anticancer Applications

    • A study by Temple et al. (1983) synthesized derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which include structures related to 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, and evaluated their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting potential anticancer applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
  • Inhibitory Activity on SHP2 Protein

  • Chlorination Reactions in Chemical Synthesis

    • A study by Rubina et al. (1989) explored the chlorination reactions of methyl derivatives of pyridine and thiazole, which can be applied to synthesize related compounds, including this compound, for various research and industrial purposes (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).
  • Development of Antihypertensive Agents

Biochemical Analysis

Biochemical Properties

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain serine proteases, such as tryptase, which is involved in allergic and inflammatory responses . The compound binds to the active site of tryptase, preventing its enzymatic activity and thereby modulating inflammatory pathways. Additionally, this compound may interact with other biomolecules, such as transporters and receptors, influencing their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In immune cells, such as mast cells, the compound inhibits the release of inflammatory mediators by blocking tryptase activity . This inhibition can reduce inflammation and allergic reactions. In other cell types, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. These interactions can lead to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of target enzymes, such as tryptase . By occupying the active site, the compound prevents substrate access and enzymatic activity, leading to inhibition of the enzyme’s function. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes and distributed to various tissues, where it can exert its effects. The localization and accumulation of the compound in specific tissues can influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target enzymes and proteins. This localization can affect the compound’s activity and function, influencing cellular processes and outcomes.

Properties

IUPAC Name

4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(6-12-13)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANJGSIYWIHMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 4
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 6
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.